molecular formula C11H10F5NO3 B12952999 (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate

(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate

Cat. No.: B12952999
M. Wt: 299.19 g/mol
InChI Key: WTUSAYOKVVUBPH-FVGYRXGTSA-N
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Description

(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of fluorine atoms in the phenyl ring and the trifluoroacetate group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate typically involves the cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Lewis acids such as zinc chloride or aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Phenylisoxazolidine: Lacks the fluorine atoms and trifluoroacetate group.

    (S)-3-(3,5-Dichlorophenyl)isoxazolidine: Contains chlorine atoms instead of fluorine.

    (S)-3-(3,5-Difluorophenyl)oxazolidine: Similar structure but with an oxazolidine ring.

Uniqueness

(S)-3-(3,5-Difluorophenyl)isoxazolidine 2,2,2-trifluoroacetate is unique due to the presence of both fluorine atoms in the phenyl ring and the trifluoroacetate group

Properties

Molecular Formula

C11H10F5NO3

Molecular Weight

299.19 g/mol

IUPAC Name

(3S)-3-(3,5-difluorophenyl)-1,2-oxazolidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H9F2NO.C2HF3O2/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9;3-2(4,5)1(6)7/h3-5,9,12H,1-2H2;(H,6,7)/t9-;/m0./s1

InChI Key

WTUSAYOKVVUBPH-FVGYRXGTSA-N

Isomeric SMILES

C1CON[C@@H]1C2=CC(=CC(=C2)F)F.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CONC1C2=CC(=CC(=C2)F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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